molecular formula C21H42O3 B1606746 2-hydroxypropyl 16-methylheptadecanoate CAS No. 68171-38-0

2-hydroxypropyl 16-methylheptadecanoate

Cat. No.: B1606746
CAS No.: 68171-38-0
M. Wt: 342.6 g/mol
InChI Key: BJRXGOFKVBOFCO-UHFFFAOYSA-N
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Description

2-hydroxypropyl 16-methylheptadecanoate: is an ester derived from the reaction of propylene glycol and isostearic acid. It is a versatile compound widely used in various industries, including cosmetics, pharmaceuticals, and food. This compound is known for its excellent emulsifying, stabilizing, and moisturizing properties, making it a valuable ingredient in many formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxypropyl 16-methylheptadecanoate is synthesized through the esterification of propylene glycol with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of propylene glycol monoisostearate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through filtration and drying to obtain high-purity propylene glycol monoisostearate .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxypropyl 16-methylheptadecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-hydroxypropyl 16-methylheptadecanoate is used as an emulsifier and stabilizer in various chemical formulations. It helps in the formation of stable emulsions and prevents the separation of components in mixtures .

Biology: In biological research, propylene glycol monoisostearate is used as a solubilizing agent for hydrophobic compounds. It enhances the solubility and bioavailability of poorly soluble drugs and other bioactive molecules .

Medicine: In the pharmaceutical industry, propylene glycol monoisostearate is used as an excipient in drug formulations. It improves the stability and delivery of active pharmaceutical ingredients, making it an essential component in topical, oral, and injectable medications .

Industry: this compound is widely used in the cosmetics industry as an emulsifier, moisturizer, and stabilizer. It is found in various products, including creams, lotions, and hair care products. Additionally, it is used in the food industry as an emulsifier and stabilizer in processed foods .

Mechanism of Action

2-hydroxypropyl 16-methylheptadecanoate exerts its effects primarily through its emulsifying and solubilizing properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in formulations where the uniform distribution of ingredients is necessary. Additionally, propylene glycol monoisostearate enhances the solubility of hydrophobic compounds, improving their bioavailability and effectiveness .

Comparison with Similar Compounds

Uniqueness: 2-hydroxypropyl 16-methylheptadecanoate is unique due to its branched-chain structure from isostearic acid, which imparts different physical and chemical properties compared to its linear counterparts. This structural difference can lead to variations in melting point, solubility, and emulsifying efficiency, making propylene glycol monoisostearate a preferred choice in specific applications .

Properties

CAS No.

68171-38-0

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

2-hydroxypropyl 16-methylheptadecanoate

InChI

InChI=1S/C21H42O3/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(23)24-18-20(3)22/h19-20,22H,4-18H2,1-3H3

InChI Key

BJRXGOFKVBOFCO-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O

Key on ui other cas no.

68171-38-0

Origin of Product

United States

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